molecular formula C32H38ClN3O2 B1666252 Azeliragon CAS No. 603148-36-3

Azeliragon

Cat. No.: B1666252
CAS No.: 603148-36-3
M. Wt: 532.1 g/mol
InChI Key: KJNNWYBAOPXVJY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Azeliragon is an oral, small-molecule inhibitor of the Receptor for Advanced Glycation End-products (RAGE) . RAGE is a cell-surface receptor of the immunoglobulin superfamily, expressed on multiple cell types . It binds to advanced glycation end products (AGEs), which are modified forms of lipids and proteins that become glycated when exposed to sugars . AGEs form during normal aging and in higher amounts in patients with diabetes . RAGE also binds to Aβ , and has been reported to mediate toxic effects of Aβ oligomers in neurons .

Mode of Action

When AGEs bind to their receptors, they cause inflammation and oxidative damage . RAGE is thought to mediate amyloid transport into the brain . This compound blocks this interaction, providing a combined treatment effect across glial inflammatory and amyloid-related processes . In preclinical studies, the compound decreased brain Aβ load in transgenic mice and improved their performance on behavioral assays .

Biochemical Pathways

This compound’s interaction with RAGE affects several biochemical pathways. It decreases sAPPβ while increasing sAPPα, indicating this compound inhibition of RAGE reduces activity of β-secretase . It also reduces levels of inflammatory cytokines, demonstrating this compound inhibition of RAGE reduces neuroinflammation .

Pharmacokinetics

In humans, the pharmacokinetics of this compound following a single dose are characterized by rapid absorption over a dose range of 5 to 65 mg and a prolonged PK disposition . Following administration of a single 20 mg dose in healthy subjects, the mean trough plasma concentrations of this compound at the lowest were observed .

Result of Action

The result of this compound’s action is a decrease in brain Aβ load, reduction in levels of inflammatory cytokines, and improvement in cognitive decline and cerebral blood flow . In preclinical studies, this compound showed a significant reduction in metastasis in triple-negative breast cancer models .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the safety profile of this compound is associated with gastrointestinal side effects at low doses . There is a narrow therapeutic window – high dose increases frequency of falls, confusion, and decreases cognition

Biochemical Analysis

Biochemical Properties

Azeliragon plays a significant role in biochemical reactions by inhibiting the receptor for advanced glycation end-products. This receptor is involved in various pathological processes, including inflammation, oxidative stress, and cellular dysfunction. This compound interacts with several biomolecules, including advanced glycation end-products, beta-amyloid, and high-mobility group box 1 protein . By binding to these ligands, this compound prevents their interaction with the receptor for advanced glycation end-products, thereby reducing the downstream signaling pathways that lead to inflammation and cellular damage.

Cellular Effects

This compound has been shown to exert various effects on different cell types and cellular processes. In neurons, this compound reduces beta-amyloid-induced toxicity by inhibiting the receptor for advanced glycation end-products-mediated transport of beta-amyloid into the brain . This inhibition leads to decreased oxidative stress and neuroinflammation, ultimately protecting neurons from damage. In cancer cells, particularly triple-negative breast cancer cells, this compound impairs cell adhesion, migration, and invasion by inhibiting the receptor for advanced glycation end-products signaling pathways . This results in reduced metastasis and tumor progression.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the receptor for advanced glycation end-products, thereby preventing the interaction of the receptor with its ligands. This inhibition blocks the downstream signaling pathways that are activated by the receptor for advanced glycation end-products, including the nuclear factor kappa-light-chain-enhancer of activated B cells pathway and the mitogen-activated protein kinase pathway . By inhibiting these pathways, this compound reduces the production of pro-inflammatory cytokines and reactive oxygen species, leading to decreased inflammation and oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable and maintains its inhibitory effects on the receptor for advanced glycation end-products over extended periods . Long-term treatment with this compound in animal models of Alzheimer’s disease has demonstrated sustained cognitive benefits and reduced beta-amyloid plaque deposition . Additionally, this compound has been shown to reduce inflammation and improve cerebral blood flow over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to reduce beta-amyloid plaque deposition and improve cognitive function in animal models of Alzheimer’s disease . At higher doses, this compound has been associated with adverse effects, including gastrointestinal side effects and increased frequency of falls and confusion . These findings suggest that there is a narrow therapeutic window for this compound, and careful dosage optimization is necessary to achieve the desired therapeutic effects without causing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to the receptor for advanced glycation end-products signaling. By inhibiting the receptor for advanced glycation end-products, this compound reduces the production of pro-inflammatory cytokines and reactive oxygen species, thereby modulating the inflammatory response . Additionally, this compound has been shown to affect the levels of soluble amyloid precursor protein alpha and beta, which are involved in the metabolism of beta-amyloid .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with the receptor for advanced glycation end-products. The compound is orally bioavailable and can cross the blood-brain barrier, allowing it to exert its effects on neurons and other cell types in the brain . This compound’s distribution within tissues is influenced by its binding to the receptor for advanced glycation end-products, which is expressed on multiple cell types, including neurons, microglia, endothelial cells, and cancer cells .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with the receptor for advanced glycation end-products. Upon binding to the receptor, this compound is localized to the cell membrane, where it inhibits the receptor’s signaling pathways . This localization is crucial for this compound’s activity, as it allows the compound to effectively block the interaction between the receptor for advanced glycation end-products and its ligands, thereby preventing the downstream signaling events that lead to inflammation and cellular damage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azeliragon involves multiple steps, starting with the preparation of key intermediatesThe final step involves the attachment of a diethylamino propyl chain .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Azeliragon undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Properties

IUPAC Name

3-[4-[2-butyl-1-[4-(4-chlorophenoxy)phenyl]imidazol-4-yl]phenoxy]-N,N-diethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38ClN3O2/c1-4-7-9-32-34-31(25-10-16-28(17-11-25)37-23-8-22-35(5-2)6-3)24-36(32)27-14-20-30(21-15-27)38-29-18-12-26(33)13-19-29/h10-21,24H,4-9,22-23H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNNWYBAOPXVJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=CN1C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OCCCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601117468
Record name 3-[4-[2-Butyl-1-[4-(4-chlorophenoxy)phenyl]-1H-imidazol-4-yl]phenoxy]-N,N-diethyl-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601117468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603148-36-3
Record name 3-[4-[2-Butyl-1-[4-(4-chlorophenoxy)phenyl]-1H-imidazol-4-yl]phenoxy]-N,N-diethyl-1-propanamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azeliragon [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azeliragon
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12689
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Record name 3-[4-[2-Butyl-1-[4-(4-chlorophenoxy)phenyl]-1H-imidazol-4-yl]phenoxy]-N,N-diethyl-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601117468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-[2-butyl-1-[4-(4-chlorophenoxy)phenyl]-1H-imidazol-4-yl]phenoxy]-N,N-diethyl-1-propanamine
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Record name AZELIRAGON
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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